1,4-Diethynyl-2,5-dinonylbenzene
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Overview
Description
1,4-Diethynyl-2,5-dinonylbenzene is an organic compound characterized by the presence of ethynyl groups at the 1 and 4 positions and nonyl groups at the 2 and 5 positions on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diethynyl-2,5-dinonylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has substituents at the desired positions.
Introduction of Ethynyl Groups: Ethynyl groups are introduced through reactions such as Sonogashira coupling, which involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of Nonyl Groups: The nonyl groups can be introduced through Friedel-Crafts alkylation, where the benzene ring reacts with a nonyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
1,4-Diethynyl-2,5-dinonylbenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The ethynyl groups can be reduced to form alkenes or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a common method.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1,4-Diethynyl-2,5-dinonylbenzene has several applications in scientific research:
Materials Science: Used in the synthesis of conjugated polymers and organic semiconductors.
Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Chemical Sensors: Utilized in the fabrication of sensors for detecting various analytes.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 1,4-Diethynyl-2,5-dinonylbenzene involves its interaction with molecular targets through its ethynyl and nonyl groups. The ethynyl groups can participate in π-π interactions and conjugation with other π-systems, while the nonyl groups provide hydrophobic interactions. These interactions can influence the compound’s behavior in various environments and its ability to interact with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,4-Diethynylbenzene: Lacks the nonyl groups, making it less hydrophobic.
1,4-Dinonylbenzene: Lacks the ethynyl groups, reducing its ability to participate in π-π interactions.
1,4-Diethynyl-2,5-dibutoxybenzene: Contains butoxy groups instead of nonyl groups, affecting its solubility and reactivity.
Uniqueness
1,4-Diethynyl-2,5-dinonylbenzene is unique due to the combination of ethynyl and nonyl groups, which provide a balance of hydrophobicity and π-conjugation. This makes it particularly useful in applications requiring both properties, such as in the development of advanced materials and electronic devices.
Properties
CAS No. |
921987-53-3 |
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Molecular Formula |
C28H42 |
Molecular Weight |
378.6 g/mol |
IUPAC Name |
1,4-diethynyl-2,5-di(nonyl)benzene |
InChI |
InChI=1S/C28H42/c1-5-9-11-13-15-17-19-21-27-23-26(8-4)28(24-25(27)7-3)22-20-18-16-14-12-10-6-2/h3-4,23-24H,5-6,9-22H2,1-2H3 |
InChI Key |
NWMHBQHNTQEELL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC(=C(C=C1C#C)CCCCCCCCC)C#C |
Origin of Product |
United States |
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